4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential applications in various fields such as perfumery, food flavoring, and chemical synthesis. Its structure, consisting of a biphenyl moiety with a methoxy group and an aldehyde functional group, allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds like 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde often involves catalytic methods or multi-component reactions, allowing for efficient production from readily available starting materials. One example includes the use of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in a multi-component reaction catalyzed by a base such as K2CO3, which is known for its cost-effectiveness and environmental friendliness (Laroum et al., 2019).
Scientific Research Applications
Summary of the Application
“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” is used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications . The specific compounds synthesized for this purpose are 5,5′′-bis (4′-methoxy- [1,1’-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′- ( [2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1’-biphenyl]-4-carbonitrile)) (BP3T-CN) .
Methods of Application or Experimental Procedures
The compounds were synthesized and then crystallized in different forms for testing . Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .
Results or Outcomes
The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .
2. Downregulation of VEGF Protein Secretion and Telomerase-Related Gene Expressions
Summary of the Application
“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” is used as an intermediate in the preparation of biphenyl derivatives, which are potential downregulators of Vascular Endothelial Growth Factor (VEGF) protein secretion and telomerase-related gene expressions .
3. Reversible MAGL Inhibitors for Cancer Treatment
Summary of the Application
“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” acts as a reagent in the research studies involving the use of aryliden-methyloxazolones as reversible Monoacylglycerol Lipase (MAGL) inhibitors for cancer treatment .
4. Fluorescence Characteristics of Derivatization Reaction for Aryl Halides with Phenylboronic Acid
Summary of the Application
“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” has been used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid .
5. Mass Spectrometry Standard
Summary of the Application
“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” is used as a standard reagent in mass spectrometry . It is used to calibrate the instrument and to verify the accuracy of the mass spectrometer .
Methods of Application or Experimental Procedures
The compound is typically introduced into the mass spectrometer, and the resulting spectrum is compared to a known standard .
Results or Outcomes
The use of “4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” as a standard helps ensure the accuracy and reliability of mass spectrometry measurements .
6. Synthesis of Aryliden-Methyloxazolones
Summary of the Application
“4’-Methoxy-[1,1’-biphenyl]-3-carbaldehyde” acts as a reagent in the research studies involving the use of aryliden-methyloxazolones as reversible Monoacylglycerol Lipase (MAGL) inhibitors for cancer treatment .
properties
IUPAC Name |
3-(4-methoxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXLQHMKFDEKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362647 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
118350-17-7 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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